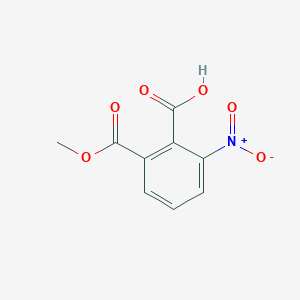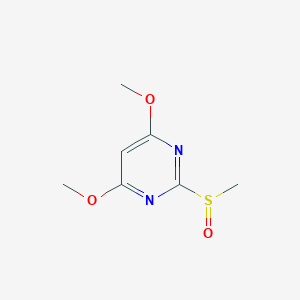
4,6-Dimethoxy-2-methylsulfinylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-2-methylsulfinylpyrimidine, also known as methoxypyrimidine or MSM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
MSM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MSM has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In agriculture, MSM has been shown to enhance plant growth and improve crop yield. In materials science, MSM has been used as a precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of MSM is not yet fully understood, but it is believed to involve the modulation of various cellular signaling pathways. MSM has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to modulate the expression of various cytokines and growth factors, which are involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
MSM has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which protect cells from oxidative stress. It has also been shown to possess anti-inflammatory properties, which reduce inflammation in the body. In addition, MSM has been shown to modulate cell proliferation and apoptosis, which are important processes in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MSM has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability under various conditions. However, MSM also has some limitations, such as its limited solubility in water and its potential to form dimers and oligomers, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on MSM. One area of interest is the development of MSM-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the development of MSM-based materials for use in various applications, such as drug delivery and catalysis. Finally, further research is needed to fully understand the mechanism of action of MSM and its potential applications in various fields.
Conclusion:
In conclusion, 4,6-Dimethoxy-2-methylsulfinylpyrimidine, or MSM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low toxicity, and stability under various conditions make it an attractive compound for research. Further research is needed to fully understand the mechanism of action of MSM and its potential applications in medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of MSM involves the reaction of 2-methylsulfinylpyrimidine with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to MSM through a series of steps. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Propriétés
Numéro CAS |
132900-07-3 |
|---|---|
Nom du produit |
4,6-Dimethoxy-2-methylsulfinylpyrimidine |
Formule moléculaire |
C7H10N2O3S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
4,6-dimethoxy-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C7H10N2O3S/c1-11-5-4-6(12-2)9-7(8-5)13(3)10/h4H,1-3H3 |
Clé InChI |
PVMSEKLNZHSKFG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)S(=O)C)OC |
SMILES canonique |
COC1=CC(=NC(=N1)S(=O)C)OC |
Synonymes |
4,6-DIMETHOXY-2-METHYLSULFINYLPYRIMIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



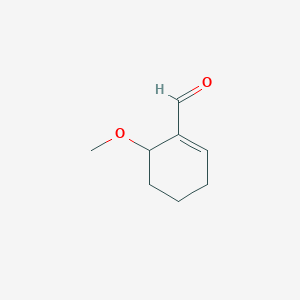
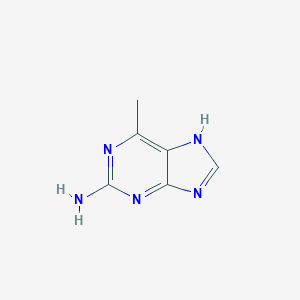
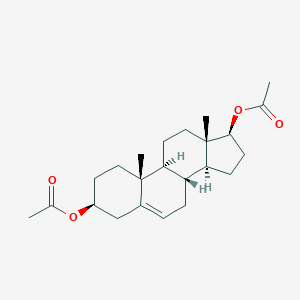
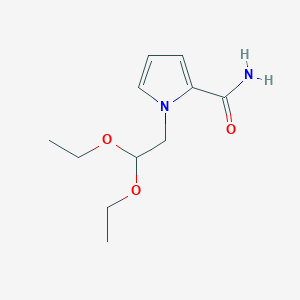
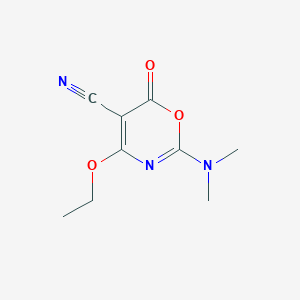
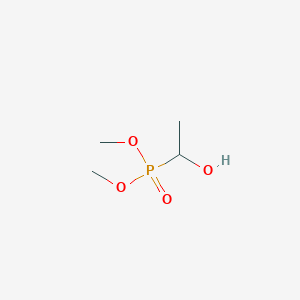
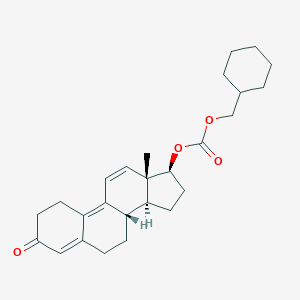
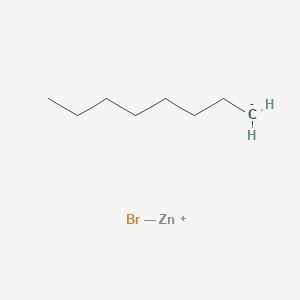
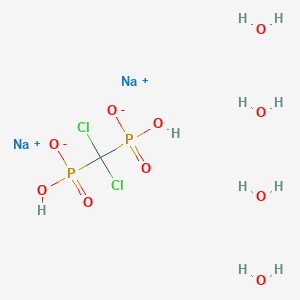
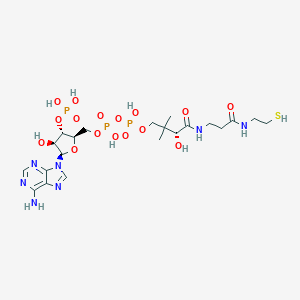
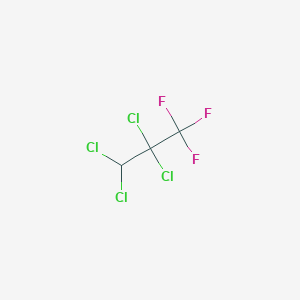
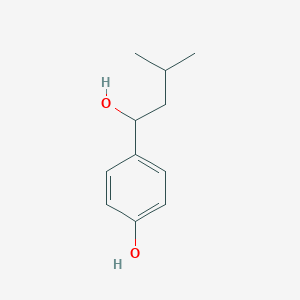
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
